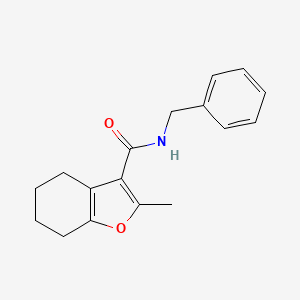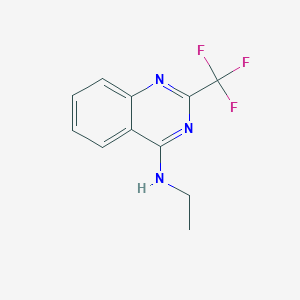![molecular formula C15H28N2O2 B4682455 3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B4682455.png)
3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide
Vue d'ensemble
Description
3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide is a chemical compound that is commonly referred to as CPP. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor found in nerve cells. CPP has been extensively studied for its role in neurobiology and has been used in various scientific research applications.
Mécanisme D'action
CPP acts as a competitive antagonist of the 3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is an essential co-agonist for the receptor's activation. By blocking the activation of this compound receptors, CPP can modulate the excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects. It can modulate the release of various neurotransmitters, such as glutamate, dopamine, and serotonin. CPP has also been shown to have neuroprotective effects by preventing excitotoxicity, which is a type of cell damage caused by excessive stimulation of this compound receptors.
Avantages Et Limitations Des Expériences En Laboratoire
CPP has several advantages for lab experiments. It is a potent and selective antagonist of the 3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide receptor, which makes it a valuable tool for studying the role of this compound receptors in various neurobiological processes. However, CPP also has limitations. It is not suitable for long-term experiments due to its short half-life, and it can also have off-target effects on other receptors.
Orientations Futures
There are several future directions for research involving CPP. One area of interest is the development of new and more potent 3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide receptor antagonists that can be used for long-term experiments. Another direction is the investigation of the potential therapeutic applications of CPP and other this compound receptor antagonists for neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of CPP and its role in synaptic plasticity and learning.
Applications De Recherche Scientifique
CPP has been used in numerous scientific research applications, particularly in the field of neurobiology. It has been used to study the role of 3-cyclopentyl-N-[3-(4-morpholinyl)propyl]propanamide receptors in synaptic plasticity, learning, and memory. CPP has also been used to investigate the mechanisms underlying various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(3-morpholin-4-ylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c18-15(7-6-14-4-1-2-5-14)16-8-3-9-17-10-12-19-13-11-17/h14H,1-13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHYWNVLAMIHCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NCCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



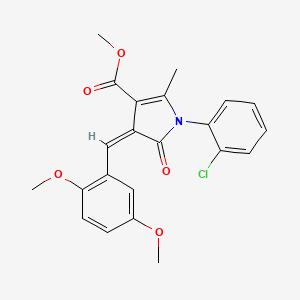
![2-[5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B4682385.png)

![1-[(4-methoxyphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4682408.png)
![3-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B4682413.png)
![N-[3-(5-{[2-(3,4-dimethylphenoxy)ethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-fluorobenzamide](/img/structure/B4682418.png)
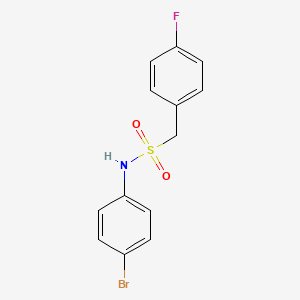
![methyl 2-chloro-5-({[(4-methyl-5-{[(2-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4682430.png)

![2-methyl-4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylquinoline](/img/structure/B4682443.png)
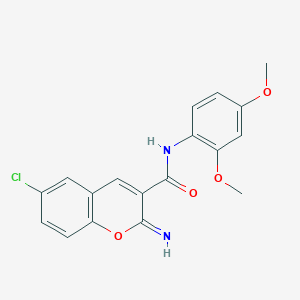
![N-{[(2-bromophenyl)amino]carbonothioyl}-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B4682451.png)
